M10 OF fluticasone furoate
Overview
Description
Mechanism of Action
Target of Action
Fluticasone furoate, an enhanced-affinity intranasal corticosteroid , primarily targets the glucocorticoid receptor . This receptor plays a crucial role in the regulation of inflammatory responses within the body .
Mode of Action
Fluticasone furoate interacts with its target, the glucocorticoid receptor, by exhibiting a binding affinity that is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate . This interaction results in the modulation of the inflammatory response, affecting multiple inflammatory cells (such as mast cells, eosinophils, neutrophils, macrophages, and lymphocytes) and mediators (such as histamine, eicosanoids, leukotrienes, and cytokines) .
Biochemical Pathways
The predominant metabolic pathway of fluticasone furoate involves the removal of the S-fluoromethyl carbothioate group, yielding the 17β carboxylic acid (GW694301X, M10) . Other pathways include oxidative defluorination to yield a hydroxyl at the C6 position . There is no evidence for metabolic loss of the furoate group from fluticasone furoate or any of its metabolites .
Pharmacokinetics
The plasma clearance (CLp) is 58.3 L/h, with a volume of distribution (Vss) of 642 L and a terminal elimination half-life of 15.3 h . The major circulating component identified in plasma extracts after intravenous and oral dosing is the unchanged parent compound, with GW694301X (M10) also being notable after oral administration .
Result of Action
The molecular and cellular effects of fluticasone furoate’s action are primarily anti-inflammatory. By binding to the glucocorticoid receptor, fluticasone furoate modulates the inflammatory response, affecting various inflammatory cells and mediators . This results in the reduction of inflammation and alleviation of symptoms in conditions such as asthma and allergic rhinitis .
Action Environment
The action, efficacy, and stability of fluticasone furoate can be influenced by various environmental factors. For instance, the systemic bioavailability of fluticasone furoate is very low , which can be affected by factors such as the patient’s metabolic rate, the presence of other medications, and individual physiological differences. Furthermore, the pharmacokinetics of fluticasone furoate, including a clearly defined terminal elimination phase, can be characterized using a lower limit of quantitation (LLOQ) of 0.1 pg/mL , suggesting that the method of administration and the sensitivity of detection can also influence the compound’s action and efficacy.
Biochemical Analysis
Biochemical Properties
M10 OF Fluticasone Furoate interacts with various biomolecules in the body. The major circulating component identified in plasma extracts after intravenous and oral dosing was unchanged parent compound, with this compound also being notable after oral administration . The predominant pathway was removal of the S-fluoromethyl carbothioate group to yield this compound .
Cellular Effects
Fluticasone Furoate, from which this compound is derived, has been shown to have effects on various types of cells and cellular processes. It is known to influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Fluticasone Furoate has been shown in vitro to exhibit a binding affinity for the human glucocorticoid receptor that is approximately 29.9 times that of dexamethasone and 1.7 times that of fluticasone propionate
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings are not well-documented. Fluticasone Furoate, the parent compound, has been studied extensively. For instance, following intravenous dosing with radiolabeled Fluticasone Furoate, mass balance showed 90% of radiolabel in the feces and 2% in the urine .
Metabolic Pathways
This compound is a product of the metabolism of Fluticasone Furoate. The predominant metabolic pathway is the removal of the S-fluoromethyl carbothioate group to yield this compound .
Transport and Distribution
Fluticasone Furoate, the parent compound, is known to be transported and distributed within cells and tissues .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of fluticasone furoate involves multiple steps, including the introduction of fluorine atoms and the formation of the furoate ester. The key steps include:
Fluorination: Introduction of fluorine atoms to the steroid backbone.
Esterification: Formation of the furoate ester by reacting the steroid with furoic acid.
Industrial Production Methods
Industrial production of fluticasone furoate involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Sourcing and preparation of high-purity starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize yield.
Purification: Use of techniques like crystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
M10 of fluticasone furoate undergoes several types of chemical reactions, including:
Oxidation: Conversion of the parent compound to the carboxylic acid metabolite (M10) via oxidative defluorination.
Hydrolysis: Breakdown of ester bonds under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Scientific Research Applications
M10 of fluticasone furoate has several scientific research applications, including:
Pharmacokinetic Studies: Understanding the metabolism and disposition of fluticasone furoate in the human body.
Drug Development: Investigating the efficacy and safety of fluticasone furoate and its metabolites in treating inflammatory conditions.
Biological Research: Studying the interaction of fluticasone furoate with glucocorticoid receptors and its effects on inflammatory pathways.
Comparison with Similar Compounds
Similar Compounds
Fluticasone Propionate: Another synthetic glucocorticoid with similar anti-inflammatory properties.
Budesonide: A glucocorticoid used in the treatment of asthma and inflammatory bowel disease.
Mometasone Furoate: A glucocorticoid used for treating skin conditions and allergic rhinitis.
Uniqueness
M10 of fluticasone furoate is unique due to its high binding affinity for the glucocorticoid receptor and its potent anti-inflammatory effects. It also has a distinct metabolic pathway, leading to the formation of the 17β-carboxylic acid metabolite .
Properties
IUPAC Name |
(6S,8S,9R,10S,11S,13S,14S,16R,17R)-6,9-difluoro-17-(furan-2-carbonyloxy)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28F2O7/c1-13-9-15-16-11-18(27)17-10-14(29)6-7-23(17,2)25(16,28)20(30)12-24(15,3)26(13,22(32)33)35-21(31)19-5-4-8-34-19/h4-8,10,13,15-16,18,20,30H,9,11-12H2,1-3H3,(H,32,33)/t13-,15+,16+,18+,20+,23+,24+,25+,26+/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOANMINPJDURAZ-VEGHOPOESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)O)OC(=O)C5=CC=CO5)C)O)F)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)O)OC(=O)C5=CC=CO5)C)O)F)C)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28F2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
397864-63-0 | |
Record name | GW-694301X | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0397864630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW-694301X | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1W3NSQ8V5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.